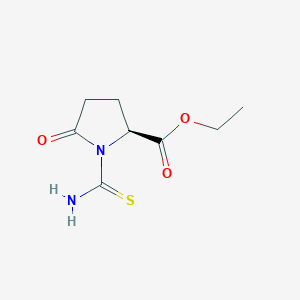
Trichomycin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichomycin B is a polyene macrolide antibiotic derived from the genus Streptomyces. It is known for its antifungal and antiprotozoal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trichomycin B is typically produced through fermentation processes involving Streptomyces species. The fermentation conditions include a nutrient-rich medium, optimal pH, and temperature control to maximize yield .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation, followed by extraction and purification processes. The extraction is usually done using organic solvents, and the purification involves chromatographic techniques to isolate the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions: Trichomycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents such as sodium borohydride are employed to modify specific functional groups.
Substitution: Halogenation or alkylation reactions are performed using appropriate halogen or alkylating agents
Major Products: The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities or improved pharmacokinetic properties .
Applications De Recherche Scientifique
Trichomycin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polyene macrolides and their chemical properties.
Biology: Investigated for its role in inhibiting fungal and protozoal growth, making it a valuable tool in microbiological studies.
Medicine: Explored for its potential in treating fungal infections, particularly in immunocompromised patients.
Industry: Utilized in the development of antifungal agents and as a reference standard in quality control processes .
Mécanisme D'action
Trichomycin B exerts its effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane integrity, leading to increased permeability and leakage of essential cellular contents, ultimately causing cell death. The selective toxicity of this compound towards fungal cells is due to its high affinity for ergosterol, which is absent in mammalian cell membranes .
Comparaison Avec Des Composés Similaires
- Amphotericin B
- Nystatin
- Natamycin
- Candicidin
- Methyl Paricin
Comparison: Trichomycin B, like other polyene macrolides, targets fungal cell membranes by binding to ergosterol. it is unique in its specific structural features and spectrum of activity. Compared to Amphotericin B, this compound may exhibit lower toxicity but also lower antifungal activity. Nystatin and Natamycin are primarily used for topical applications, whereas this compound has potential for systemic use .
Propriétés
Numéro CAS |
12699-00-2 |
|---|---|
Formule moléculaire |
C58H84N2O18 |
Poids moléculaire |
1097.3 g/mol |
Nom IUPAC |
(1R,3S,5S,7R,17R,18S,19E,21E,23E,25E,27E,29E,31E,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-17-[(2S,5S)-7-(4-aminophenyl)-5-hydroxy-7-oxoheptan-2-yl]-1,3,5,7,9,37-hexahydroxy-18-methyl-13,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid |
InChI |
InChI=1S/C58H84N2O18/c1-35-17-14-12-10-8-6-4-5-7-9-11-13-15-20-46(76-57-54(71)52(60)53(70)37(3)75-57)32-49-51(56(72)73)48(68)34-58(74,78-49)33-45(66)29-44(65)28-43(64)27-40(61)18-16-19-41(62)31-50(69)77-55(35)36(2)21-26-42(63)30-47(67)38-22-24-39(59)25-23-38/h4-15,17,20,22-25,35-37,40,42-46,48-49,51-55,57,61,63-66,68,70-71,74H,16,18-19,21,26-34,59-60H2,1-3H3,(H,72,73)/b5-4+,8-6+,9-7+,12-10+,13-11+,17-14+,20-15+/t35-,36-,37+,40?,42-,43+,44-,45-,46?,48-,49-,51+,52-,53+,54-,55-,57-,58+/m0/s1 |
Clé InChI |
LWTOHQGGAJCWFV-DWWLNLDRSA-N |
SMILES |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
SMILES isomérique |
C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H](C[C@@H](CC(CCCC(=O)CC(=O)O[C@@H]1[C@@H](C)CC[C@@H](CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)C)O)N)O |
SMILES canonique |
CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(CC(CC(CCCC(=O)CC(=O)OC1C(C)CCC(CC(=O)C3=CC=C(C=C3)N)O)O)O)O)O)O)O)C(=O)O)OC4C(C(C(C(O4)C)O)N)O |
Synonymes |
Trichomycin B |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






